molecular formula C21H25NO B10870884 Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B10870884
M. Wt: 307.4 g/mol
InChI Key: IFGUNDHGPBSQBC-UHFFFAOYSA-N
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Description

“Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone” is a fascinating compound with a complex structure. Let’s break it down:

  • Naphthalen-1-yl: : This part refers to the naphthalene ring system, which consists of two fused benzene rings. It provides aromatic properties and structural rigidity.

  • (1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl): : This portion describes a bicyclic system containing a nitrogen atom (azabicyclo[3.2.1]octane) with three methyl groups attached. The unique arrangement of atoms in this ring contributes to its biological activity.

Preparation Methods

Synthetic Routes::

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been a focus of research. Various approaches exist:

      Acyclic Starting Material: Some methods start with an acyclic precursor containing stereochemical information, enabling controlled formation of the bicyclic scaffold.

      Desymmetrization: Researchers have achieved stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane structure.

Industrial Production::
  • While industrial-scale synthesis specifics are scarce, research continues to optimize efficient routes for large-scale production.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, impacting the compound’s applications.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity due to its unique structure.

    Medicine: May exhibit pharmacological effects; further studies needed.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

naphthalen-1-yl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C21H25NO/c1-20(2)11-16-12-21(3,13-20)14-22(16)19(23)18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,11-14H2,1-3H3

InChI Key

IFGUNDHGPBSQBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC4=CC=CC=C43)C)C

Origin of Product

United States

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